molecular formula C20H22N4O6 B2866851 N-(1,3-benzodioxol-5-yl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021217-11-7

N-(1,3-benzodioxol-5-yl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No. B2866851
CAS RN: 1021217-11-7
M. Wt: 414.418
InChI Key: MLBDFOGTZKWDFJ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C20H22N4O6 and its molecular weight is 414.418. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of organic and medicinal chemistry often focuses on the synthesis of novel compounds with potential therapeutic applications. Compounds similar to the one mentioned are synthesized for their unique biological activities, such as anti-inflammatory, analgesic, anticancer, and anti-lipoxygenase properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). The synthesis process involves creating new chemical structures that can inhibit specific biological pathways or enzymes, potentially leading to new drug candidates.

Biological Evaluation and Pharmacological Screening

After synthesis, these compounds undergo various biological evaluations to determine their pharmacological activities. For example, novel pyrazolopyrimidines derivatives have been studied for their anticancer and anti-5-lipoxygenase agents, showing potential therapeutic benefits (Rahmouni et al., 2016). This step is crucial in drug discovery, helping to identify compounds with significant biological effects that could lead to the development of new medications.

Metabolites and Safety Testing

Another important aspect of scientific research involving complex chemical compounds is the study of their metabolites and the assessment of their safety profile. Metabolites in Safety Testing (MIST) studies are essential for early clinical development, providing insights into the metabolic pathways and potential toxicological effects of new drug candidates. For instance, studies on glucokinase activators and their metabolites help in understanding their pharmacokinetics and safety in humans, contributing to the development of treatments for conditions like type 2 diabetes mellitus (Sharma et al., 2014).

Antifungal and Antibacterial Activities

Compounds with similar structures have also been evaluated for their antifungal and antibacterial activities, highlighting their potential as new antimicrobial agents. The study of their effects against various pathogens can lead to the discovery of novel treatments for infectious diseases (Jafar et al., 2017).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6/c1-22-18-13(19(26)23(2)20(22)27)10-14(24(18)7-4-8-28-3)17(25)21-12-5-6-15-16(9-12)30-11-29-15/h5-6,9-10H,4,7-8,11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBDFOGTZKWDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CCCOC)C(=O)NC3=CC4=C(C=C3)OCO4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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